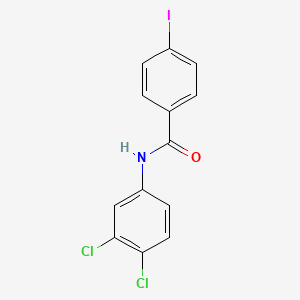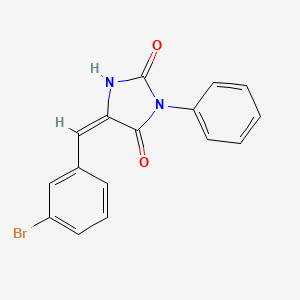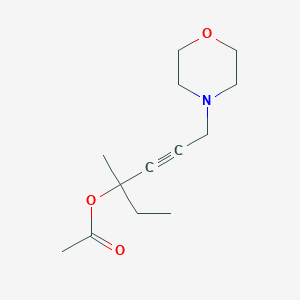
1-ethyl-1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate, also known as EMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EMB belongs to the class of compounds known as alkynyl aryl ethers, which have been found to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of 1-ethyl-1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate is not fully understood, but studies have suggested that it may act through various pathways. This compound has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. This compound has also been shown to activate the p38 MAPK pathway, which is involved in the regulation of cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can reduce the levels of pro-inflammatory cytokines and chemokines in vitro and in vivo. This compound has also been found to induce apoptosis in cancer cells and inhibit the proliferation of tumor cells. In addition, this compound has been shown to inhibit the replication of several viruses, including influenza virus and herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-ethyl-1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to induce apoptosis in cancer cells and inhibit the proliferation of tumor cells, making it a potential therapeutic agent for cancer treatment. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 1-ethyl-1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate. One direction is to explore the potential of this compound as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the mechanism of action of this compound in more detail, which may provide insights into its potential therapeutic applications. Furthermore, the development of more efficient synthesis methods for this compound may enhance its potential for therapeutic use.
Synthesemethoden
The synthesis of 1-ethyl-1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate involves the reaction of 1-ethyl-1-methyl-4-propargyloxybenzene with morpholine in the presence of acetic acid. This reaction yields this compound as a white solid with a melting point of 72-73°C. The purity of this compound can be confirmed using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
1-ethyl-1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to induce apoptosis in cancer cells and inhibit the proliferation of tumor cells. In addition, this compound has been shown to have anti-viral activity against several viruses, including influenza virus and herpes simplex virus.
Eigenschaften
IUPAC Name |
(3-methyl-6-morpholin-4-ylhex-4-yn-3-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-4-13(3,17-12(2)15)6-5-7-14-8-10-16-11-9-14/h4,7-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECHVTLCUNZBBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#CCN1CCOCC1)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
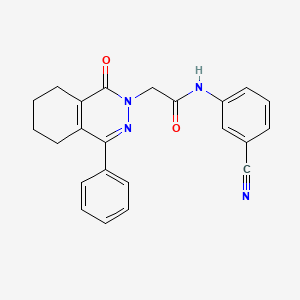
![2-[2-(4-{2-hydroxy-3-[(3,3,5-trimethylcyclohexyl)oxy]propyl}-1-piperazinyl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4933425.png)
![N,N-dimethyl-4-[5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]aniline](/img/structure/B4933426.png)
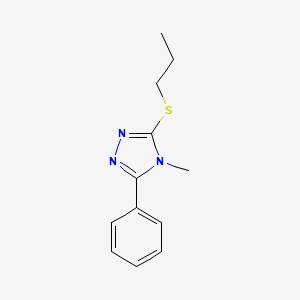
![4-[6-(2-bromophenoxy)hexyl]morpholine](/img/structure/B4933432.png)
![2-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-1-methyl-1H-indole](/img/structure/B4933434.png)
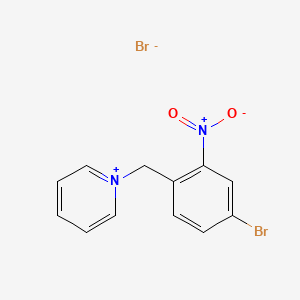
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4933454.png)
![N-(3-chlorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B4933467.png)
![butyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4933480.png)
![4-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-chlorophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4933485.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-(3-phenylpropyl)propanamide](/img/structure/B4933489.png)
